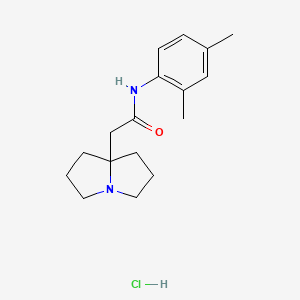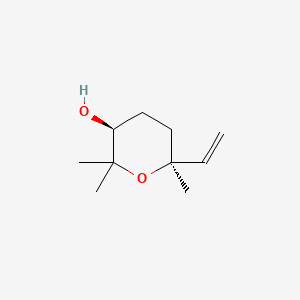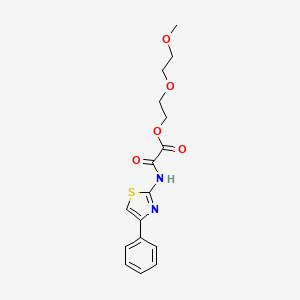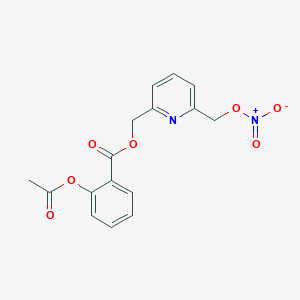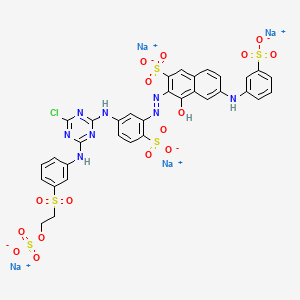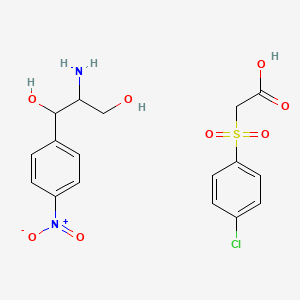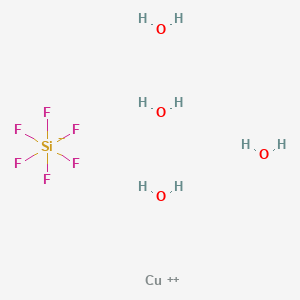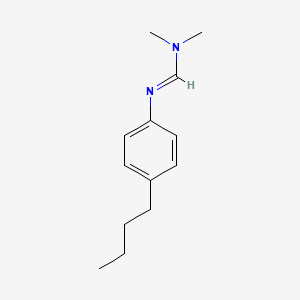
Benzenemethanol, 2-((2-((4-methyl-1-piperazinyl)methyl)phenyl)thio)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, 2-((2-((4-methyl-1-piperazinyl)methyl)phenyl)thio)-, dihydrochloride is a chemical compound with the molecular formula C19H24Cl2N2OS It is known for its unique structure, which includes a piperazine ring, a phenylthio group, and a benzenemethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2-((2-((4-methyl-1-piperazinyl)methyl)phenyl)thio)-, dihydrochloride typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Phenylthio Group: The phenylthio group is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated aromatic compound.
Attachment of the Benzenemethanol Moiety: The final step involves the reaction of the intermediate compound with benzenemethanol under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanol, 2-((2-((4-methyl-1-piperazinyl)methyl)phenyl)thio)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, 2-((2-((4-methyl-1-piperazinyl)methyl)phenyl)thio)-, dihydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of Benzenemethanol, 2-((2-((4-methyl-1-piperazinyl)methyl)phenyl)thio)-, dihydrochloride involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methyl-1-piperazinyl)-1-(4-(phenylthio)phenyl)ethanone dihydrochloride
- 4-[(4-Methyl-1-piperazinyl)methyl]benzylamine
Uniqueness
Benzenemethanol, 2-((2-((4-methyl-1-piperazinyl)methyl)phenyl)thio)-, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
93288-97-2 |
|---|---|
Molekularformel |
C19H26Cl2N2OS |
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
[2-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]sulfanylphenyl]methanol;dihydrochloride |
InChI |
InChI=1S/C19H24N2OS.2ClH/c1-20-10-12-21(13-11-20)14-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)15-22;;/h2-9,22H,10-15H2,1H3;2*1H |
InChI-Schlüssel |
CSIOLKISOSNXFG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CC2=CC=CC=C2SC3=CC=CC=C3CO.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


